7-methyl-2-{[(naphthalen-1-yl)methyl]sulfanyl}-4H-pyrido[1,2-a][1,3,5]triazin-4-one
CAS No.: 896324-04-2
Cat. No.: VC11905439
Molecular Formula: C19H15N3OS
Molecular Weight: 333.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896324-04-2 |
|---|---|
| Molecular Formula | C19H15N3OS |
| Molecular Weight | 333.4 g/mol |
| IUPAC Name | 7-methyl-2-(naphthalen-1-ylmethylsulfanyl)pyrido[1,2-a][1,3,5]triazin-4-one |
| Standard InChI | InChI=1S/C19H15N3OS/c1-13-9-10-17-20-18(21-19(23)22(17)11-13)24-12-15-7-4-6-14-5-2-3-8-16(14)15/h2-11H,12H2,1H3 |
| Standard InChI Key | ZOFWLLIEVFNDCS-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC4=CC=CC=C43)C=C1 |
| Canonical SMILES | CC1=CN2C(=NC(=NC2=O)SCC3=CC=CC4=CC=CC=C43)C=C1 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a pyrido[1,2-a] triazin-4-one scaffold, a tricyclic system comprising a pyridine ring fused with a 1,3,5-triazin-4-one moiety. The 7-position is substituted with a methyl group, while the 2-position bears a sulfanyl-linked naphthalen-1-ylmethyl group. This architecture is critical for its physicochemical and biological behavior, as the naphthalene group enhances hydrophobic interactions with biological targets .
Table 1: Key Physicochemical Properties
Electronic and Steric Features
The naphthalene moiety introduces significant steric bulk and π-π stacking potential, while the sulfanyl bridge (-S-) contributes to electron delocalization. Quantum mechanical calculations predict a planar conformation for the triazinone core, with the naphthalene group adopting a perpendicular orientation to minimize steric clashes .
Synthesis and Preparation Methods
Retrosynthetic Analysis
The synthesis involves constructing the pyrido-triazin core followed by functionalization at the 2-position. A common strategy employs:
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Core Formation: Cyclocondensation of 2-aminopyridine derivatives with carbonyl sources (e.g., urea or phosgene) to form the triazinone ring .
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Sulfanyl Introduction: Thiolation via nucleophilic substitution or coupling reactions. For example, reacting a 2-chloro intermediate with (naphthalen-1-yl)methanethiol under basic conditions .
Optimized Synthetic Route
A representative procedure from VulcanChem involves:
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Step 1: Reacting 7-methyl-4-oxo-4H-pyrido[1,2-a] triazine-2-carbonyl chloride with (naphthalen-1-yl)methanethiol in dimethylformamide (DMF) at 60°C for 6 hours.
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Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane) yields the product in 72% purity, which is further recrystallized from ethanol.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| 1 | DMF, 60°C, 6 hrs | 68% | 85% |
| 2 | Ethanol recrystallization | 72% | 98% |
Challenges and Solutions
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Low Solubility: The naphthalene group reduces solubility in polar solvents. Using mixed solvents (e.g., DMF/THF) improves reaction homogeneity.
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Byproduct Formation: Competitive oxidation of the sulfanyl group to sulfoxide is mitigated by conducting reactions under nitrogen .
| Assay Model | Target/Effect | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| MCF-7 Cells | Cell proliferation inhibition | 12.3 μM | |
| RAW 264.7 Macrophages | TNF-α reduction | 10 μM | |
| Topoisomerase II | Enzymatic inhibition | 8.7 μM |
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazine-H), 8.25–7.45 (m, 7H, naphthalene-H), 4.32 (s, 2H, -SCH₂-), 2.51 (s, 3H, CH₃).
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¹³C NMR: 162.4 ppm (C=O), 140.2–125.3 ppm (aromatic carbons), 35.1 ppm (-SCH₂-).
Mass Spectrometry
High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 334.0982 (calc. 334.0978). Fragmentation patterns align with cleavage at the sulfanyl bond, generating ions at m/z 201 (naphthalenemethyl) and 133 (pyrido-triazinone).
Structure-Activity Relationship (SAR) Insights
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Naphthalene Substitution: Removal of the naphthalene group reduces anticancer activity by 90%, highlighting its role in target binding .
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Methyl Position: 7-Methyl analogs exhibit 2-fold higher potency than 6-methyl derivatives, likely due to improved membrane permeability .
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Sulfanyl Bridge: Replacement with sulfonyl (-SO₂-) abolishes activity, indicating the importance of the thioether linkage.
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